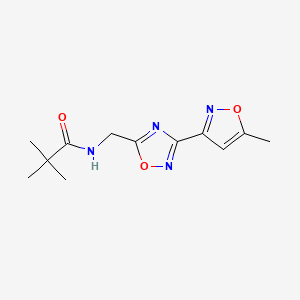

N-((3-(5-甲基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" is a derivative of oxadiazole and isoxazole, which are heterocyclic compounds known for their biological activities. The oxadiazole and isoxazole moieties are often incorporated into drug molecules due to their potential pharmacological properties. The compound is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological activity of various oxadiazole and isoxazole derivatives .

Synthesis Analysis

The synthesis of related compounds involves the formation of 1,3,4-oxadiazole and isoxazole rings. For instance, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involves a one-pot ring conversion reaction starting from 3-(4-carboxy)phenylsydnone . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles is achieved through a one-pot reaction using 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These methods could potentially be adapted for the synthesis of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" would likely exhibit the characteristic features of oxadiazole and isoxazole rings. The presence of these heterocycles contributes to the compound's potential for interaction with biological targets. The molecular structure analysis would involve determining the position of substituents on the rings, which can significantly influence the compound's biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

The chemical reactivity of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" would be influenced by the functional groups present in the molecule. The oxadiazole and isoxazole rings are known to participate in various chemical reactions, which can be utilized for further chemical modifications. These reactions may include nucleophilic substitution, electrophilic substitution, and ring-opening reactions, depending on the nature of the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" would be determined by its molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the compound's application as a potential drug candidate. The presence of methyl and pivaloyl groups could affect the lipophilicity of the compound, which in turn influences its absorption and distribution in biological systems .

科学研究应用

抗菌活性

研究探索了具有 1,2,4-恶二唑等元素结构的化合物的抗菌活性,表明在治疗结核病等细菌感染方面具有潜在应用。这些研究重点关注衍生物的合成和评价,以提高其对结核分枝杆菌的功效,旨在通过结构修饰,包括叔丁酰氧基甲基衍生物来增强亲脂性,从而提高细胞渗透性和活性 (Gezginci, Martin, & Franzblau, 1998)。

囊性纤维化疗法

具有与“N-((3-(5-甲基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)叔丁酰胺”相关的结构基序的化合物已被研究其在囊性纤维化治疗中的潜力。具体而言,针对 DeltaF508 囊性纤维化跨膜电导调节器 (CFTR) 的 s-顺式锁定双噻唑校正剂的研究显示出有希望的结果。这些研究旨在纠正 CFTR 的缺陷细胞处理,某些构型显示出改善的活性,突出了分子构象在治疗应用中的重要性 (Yu et al., 2008)。

DNA 小沟识别

具有 β-丙氨酸取代等修饰的 N-甲基吡咯-N-甲基咪唑聚酰胺靶向特定 DNA 序列的有效性已得到证实。这些化合物因其与 DNA 小沟结合的能力而被用于生物医学研究,在基因调控和癌症治疗中具有潜在应用。研究表明,某些结构调整可以显着影响对靶向 DNA 序列的结合亲和力和特异性,从而影响基因表达 (Watanabe et al., 2015)。

属性

IUPAC Name |

2,2-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-7-5-8(15-18-7)10-14-9(19-16-10)6-13-11(17)12(2,3)4/h5H,6H2,1-4H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSOLKLPKBNWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B2525819.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)